N-(5-methyl-1,3-thiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide
Description
N-(5-methyl-1,3-thiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a synthetic organic compound featuring a butanamide linker connecting a 5-methyl-1,3-thiazole moiety and a 3-oxo-1,2-benzothiazol-2(3H)-yl group. This structure combines heterocyclic systems known for their pharmacological relevance. The benzothiazol-2(3H)-one group is a redox-active scaffold often associated with enzyme inhibition (e.g., PFOR in anaerobic organisms) , while the thiazole ring contributes to hydrogen bonding and lipophilicity. The methyl substituent on the thiazole may enhance metabolic stability compared to non-methylated analogues.
Properties
Molecular Formula |
C15H15N3O2S2 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C15H15N3O2S2/c1-10-9-16-15(21-10)17-13(19)7-4-8-18-14(20)11-5-2-3-6-12(11)22-18/h2-3,5-6,9H,4,7-8H2,1H3,(H,16,17,19) |
InChI Key |
SPVHQIWOLXEMTE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)CCCN2C(=O)C3=CC=CC=C3S2 |
Origin of Product |
United States |
Biological Activity
N-(5-methyl-1,3-thiazol-2-yl)-4-(3-oxo-1,2-benzothiazol-2(3H)-yl)butanamide is a complex organic compound that has garnered attention due to its diverse biological activities. The compound features a unique structural arrangement that combines thiazole and benzothiazole moieties, which are known for their pharmacological potential. This article explores the biological activity of this compound, highlighting its antimicrobial, antidiabetic, and anti-inflammatory properties, supported by relevant case studies and research findings.
Structural Characteristics
The compound can be characterized by the following structural formula:
Key Structural Features
| Feature | Description |
|---|---|
| Thiazole Ring | Contributes to biological activity |
| Benzothiazole Ring | Enhances reactivity and specificity |
| Butanamide Moiety | Provides a functional group for biological interactions |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity . Studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. For instance, in vitro assays have shown that the compound can inhibit the growth of Gram-positive and Gram-negative bacteria.
Antidiabetic Effects
Preliminary studies suggest that this compound may have antidiabetic effects . It appears to inhibit specific enzymes involved in carbohydrate metabolism, thereby potentially lowering blood glucose levels. This mechanism is particularly relevant in the context of type 2 diabetes management.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound have also been investigated. The compound shows promise in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
Study 1: Antimicrobial Efficacy
A study published in 2023 evaluated the antimicrobial efficacy of various benzothiazole derivatives, including this compound. Results indicated a minimum inhibitory concentration (MIC) of 50 μg/mL against tested bacterial strains, showcasing its potential as a therapeutic agent against infections .
Study 2: Antidiabetic Mechanism
In another study focusing on antidiabetic properties, researchers found that the compound significantly inhibited alpha-glucosidase activity in vitro. This inhibition suggests a mechanism through which the compound could lower postprandial blood glucose levels .
Study 3: Anti-inflammatory Pathways
Research investigating the anti-inflammatory effects revealed that this compound reduced levels of pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This effect highlights its potential application in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the unique biological profile of this compound, a comparison with structurally related compounds is essential.
| Compound Name | Antimicrobial Activity | Antidiabetic Activity | Anti-inflammatory Activity |
|---|---|---|---|
| N-(benzothiazol-2-yl)-4-amino butanamide | Moderate | Low | Moderate |
| N-(6-chlorobenzo[d]thiazol-2-yl)-butanamide | High | Moderate | Low |
| N-(5-methylthiazole derivative) | Low | High | Moderate |
This table illustrates that while some compounds exhibit high antimicrobial activity or antidiabetic effects individually, this compound combines multiple beneficial activities.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
*Estimated based on Y042-4303’s data with added methyl group.
†Predicted using analogous structures.
‡Calculated from molecular formula.
Key Observations:
Halogenation (e.g., Cl, F in Compound B) significantly elevates logP, favoring lipid bilayer penetration but risking metabolic issues . Benzothiazol-2(3H)-one in the target and Y042-4303 provides hydrogen-bonding sites (C=O and NH) similar to amide groups in Compound B, critical for target binding .
Linker Flexibility: The butanamide linker in the target compound and Y042-4303 offers greater conformational flexibility compared to rigid scaffolds like Compound C’s triazinoindole. This may influence binding kinetics and selectivity.
Synthetic Complexity :
- Compounds with fused heterocycles (e.g., Compound C) require multi-step syntheses, whereas the target compound can be synthesized via amide coupling, akin to methods in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
